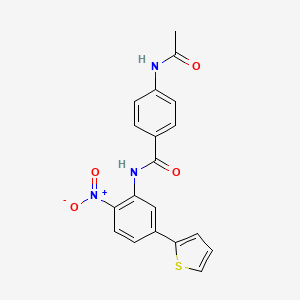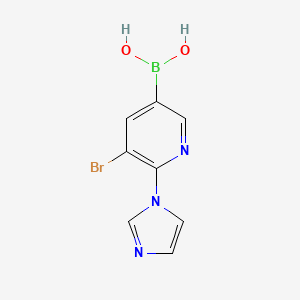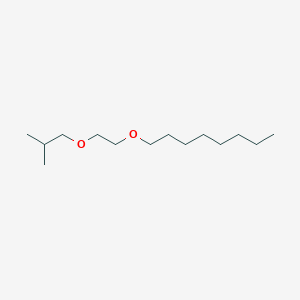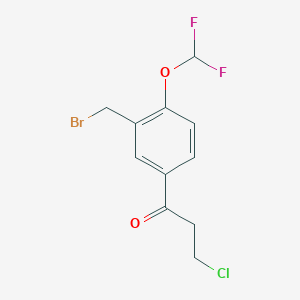
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethoxy, and chloropropanone functional groups
Vorbereitungsmethoden
The synthesis of 1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromomethylation: Introduction of the bromomethyl group to the aromatic ring.
Difluoromethoxylation: Substitution of a hydrogen atom with a difluoromethoxy group.
Chloropropanone Formation: Introduction of the chloropropanone moiety through a series of reactions involving chlorination and ketone formation.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The bromomethyl and difluoromethoxy groups can enhance the compound’s reactivity and binding affinity to biological targets, while the chloropropanone moiety can participate in covalent interactions with enzymes or receptors. These interactions can modulate the activity of target proteins and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(3-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the difluoromethoxy group, which may result in different reactivity and biological activity.
1-(4-(Difluoromethoxy)phenyl)-3-chloropropan-1-one: Lacks the bromomethyl group, which may affect its ability to undergo substitution reactions.
1-(3-(Bromomethyl)-4-(methoxy)phenyl)-3-chloropropan-1-one: Contains a methoxy group instead of a difluoromethoxy group, which may influence its chemical and biological properties.
The presence of both bromomethyl and difluoromethoxy groups in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C11H10BrClF2O2 |
|---|---|
Molekulargewicht |
327.55 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-4-(difluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O2/c12-6-8-5-7(9(16)3-4-13)1-2-10(8)17-11(14)15/h1-2,5,11H,3-4,6H2 |
InChI-Schlüssel |
JQQDUAHAJNWRHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)CCCl)CBr)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


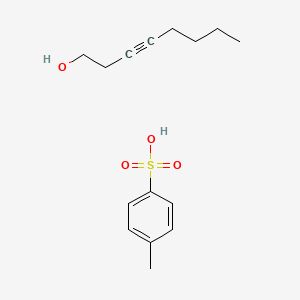

![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)

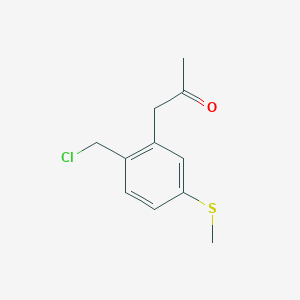

![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)

